molecular formula C8H6BrFO B6358870 3-Bromo-5-fluoro-2-methylbenzaldehyde CAS No. 1378962-45-8

3-Bromo-5-fluoro-2-methylbenzaldehyde

Cat. No. B6358870
CAS RN: 1378962-45-8
M. Wt: 217.03 g/mol
InChI Key: IDZQMCBGYRYVJM-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is an aryl fluorinated building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 . The molecular weight of this compound is 217.04 .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The storage temperature is 2-8°C .

Mechanism of Action

3-Bromo-5-fluoro-2-methylbenzaldehyde is a versatile building block in the preparation of various organic compounds. It is used as a reagent in the synthesis of various organic compounds, such as alcohols, aldehydes, and amines. It is also used as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
This compound is used in a wide range of biochemical and physiological research applications. It is used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, this compound can be used in the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

3-Bromo-5-fluoro-2-methylbenzaldehyde has several advantages in laboratory experiments. It is a versatile building block in the preparation of various organic compounds and is used in a wide range of applications. It can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is relatively inexpensive and can be easily synthesized from bromine and 5-fluoro-2-methylbenzene.
However, this compound also has some limitations. It is highly flammable and can be toxic if inhaled or ingested. Additionally, it is corrosive and may cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.

Future Directions

In the future, 3-Bromo-5-fluoro-2-methylbenzaldehyde could be used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it could be used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes. Furthermore, it could be used in the synthesis of polymers and other materials. Finally, it could be used in the development of new catalysts for organic reactions.

Synthesis Methods

3-Bromo-5-fluoro-2-methylbenzaldehyde can be synthesized from the reaction of bromine and 5-fluoro-2-methylbenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 50-60°C and a pressure of 0.1-1.0 MPa. The product is then isolated by distillation or extraction.

Scientific Research Applications

3-Bromo-5-fluoro-2-methylbenzaldehyde is used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and in the preparation of polymers. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, this compound is used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes.

Safety and Hazards

The safety information for 3-Bromo-5-fluoro-2-methylbenzaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

3-bromo-5-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZQMCBGYRYVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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